2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
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Overview
Description
2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is an organic compound characterized by the presence of two fluorine atoms and a propiophenone moiety attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and 2’,4’-difluorobenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene reacts with 2’,4’-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone.
Industrial Production Methods: In an industrial setting, the production of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions, followed by efficient purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
- 2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
- 2’,4’-Difluoro-3-(3,4-dimethylphenyl)propiophenone
Comparison:
- Structural Differences: The position of the dimethyl groups on the phenyl ring can influence the compound’s reactivity and properties.
- Unique Features: 2’,4’-Difluoro-3-(2,3-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which may result in distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVDJCNAWVJRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644654 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-33-4 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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